Phellodonic acid

chemotaxonomy natural product discovery Thelephoraceae

Phellodonic acid (CAS 152613-17-7) is a chiral, highly oxygenated hirsutane-type sesquiterpenoid belonging to the linear triquinane class, first isolated from submerged fermentations of the Tasmanian tooth fungus Phellodon melaleucus (Thelephoraceae). Its molecular formula is C23H32O6 (MW 404.5 g/mol), bearing a characteristic 5-5-5 tricyclic ring system, an exocyclic methylene ketone, a carboxylic acid, and a distinctive C-4 octanoyloxy ester side-chain.

Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
CAS No. 152613-17-7
Cat. No. B119013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhellodonic acid
CAS152613-17-7
SynonymsPhellodonic acid
Molecular FormulaC23H32O6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1C2C(CC1(C)C(=O)O)CC34C2(C(=C)C(=O)C3O4)C
InChIInChI=1S/C23H32O6/c1-5-6-7-8-9-10-15(24)28-18-16-14(11-21(18,3)20(26)27)12-23-19(29-23)17(25)13(2)22(16,23)4/h14,16,18-19H,2,5-12H2,1,3-4H3,(H,26,27)
InChIKeySGMJRSNRTRKWNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phellodonic Acid CAS 152613-17-7: A Structurally Distinctive Linear Triquinane Sesquiterpenoid for Antibiotic Discovery & Medicinal Chemistry Sourcing


Phellodonic acid (CAS 152613-17-7) is a chiral, highly oxygenated hirsutane-type sesquiterpenoid belonging to the linear triquinane class, first isolated from submerged fermentations of the Tasmanian tooth fungus Phellodon melaleucus (Thelephoraceae) [1]. Its molecular formula is C23H32O6 (MW 404.5 g/mol), bearing a characteristic 5-5-5 tricyclic ring system, an exocyclic methylene ketone, a carboxylic acid, and a distinctive C-4 octanoyloxy ester side-chain [2]. The compound exhibits broad-spectrum antibiotic activity toward both Gram-positive bacteria and filamentous fungi [1]. A stereocontrolled chemoenzymatic total synthesis has been reported, enabling access to enantiomerically pure material from toluene-derived cis-1,2-dihydrocatechol [3].

Unique Chemotype
Linear triquinane with C-4 octanoyl ester, structurally distinct from other hirsutanes
Chemotaxonomic Exclusivity
Sole bioactive metabolite reported from the fungal family Thelephoraceae
Enantioselective Synthesis
Published chemoenzymatic total synthesis supports defined stereochemical supply

Why Hirsutane-Class Analogs Cannot Simply Replace Phellodonic Acid in Research and Screening Programs


The linear triquinane sesquiterpenoid family encompasses structurally diverse members—including complicatic acid, hirsutic acid, and lentinulactam—that differ substantially in oxidation pattern, side-chain ornamentation, and biological source [1]. Phellodonic acid is uniquely characterised by its C-4 octanoyloxy ester moiety, a medium-chain fatty-acid appendage absent from all other known natural hirsutanes . Furthermore, it remains the sole bioactive secondary metabolite ever reported from any species within the entire fungal family Thelephoraceae, making its chemotaxonomic origin a consequential differentiating factor that no generic linear triquinane can recapitulate [1]. Substituting a structurally simpler or deoxygenated hirsutane scaffold—even one with in-class antifungal activity—carries the pharmacokinetic liability of altered lipophilicity, target engagement, and fermentation reproducibility, since phellodonic acid's specific C-8 ester profoundly influences its physicochemical and chromatographic behaviour during isolation and characterisation [2].

C-4 octanoyl ester absent in analogs
Generic hirsutane scaffolds lack the medium-chain ester that alters lipophilicity and chromatographic behavior
Family-level chemotaxonomic origin may differ
Phellodonic acid is the only Thelephoraceae metabolite; analogs from Stereaceae or Omphalotaceae may not match this sourcing fingerprint
Synthesis availability may vary
Not all comparator hirsutanes have a published total synthesis, limiting enantiomeric control and scale-up potential

Quantitative Differential Evidence for Phellodonic Acid: Comparator-Anchored Selection Data Across Five Evidence Dimensions


Chemotaxonomic Provenance: First and Sole Bioactive Metabolite from Thelephoraceae vs. Hirsutane Antibiotics from Stereaceae and Tricholomataceae

Phellodonic acid is the first and, to date, only bioactive secondary metabolite isolated from any fungal species of the family Thelephoraceae. In contrast, all other known naturally occurring hirsutane-type antibiotics originate from phylogenetically distinct families: complicatic acid from Stereum complicatum (Stereaceae), hirsutic acid from Stereum hirsutum (Stereaceae), and lentinulactam from Lentinula edodes (Omphalotaceae) [1]. This chemotaxonomic exclusivity—documented across the entire Thelephoraceae family comprising multiple genera—provides a unique sourcing fingerprint that cannot be matched by any comparator hirsutane [1].

Chemotaxonomic Provenance
Class-level inference
Target: Phellodon melaleucus (Thelephoraceae) — sole bioactive metabolite from this family. Comparator: Hirsutane antibiotics from Stereaceae and Omphalotaceae; no family-level biosynthetic overlap.
Unique biosynthetic origin eliminates screening redundancy.
Based on Stadler et al. 1993; class-level inference.
chemotaxonomy natural product discovery Thelephoraceae

Key Structural Discriminator: C-4 Octanoyloxy Ester Side-Chain vs. Deoxygenated or Hydroxylated Hirsutane Scaffolds

Phellodonic acid possesses a medium-chain octanoyloxy (C8) ester at position C-4 of the linear triquinane skeleton—a structural feature absent in all other characterised natural hirsutanes. By comparison, complicatic acid (C15H18O4, MW 262.3) bears a C-4 hydroxyl group with a simpler oxidation state; hirsutic acid (C15H20O4, MW 264.3) carries a C-10 hydroxyl; and lentinulactam features a lactam ring at an entirely different position [1]. The octanoyloxy appendage introduces a calculated logP shift of approximately +2.5 units relative to the deoxygenated hirsutane core, substantially altering solubility, membrane partitioning, and chromatographic retention behaviour [2].

C-4 Substituent
Cross-study comparable
Target: C-4 octanoyloxy ester; MW ~404.5 Da. Comparator: C-4 hydroxyl (complicatic acid, MW 262.3) or unsubstituted. Estimated ΔlogP ≥ +2.5; carbon count +8.
Lipophilic shift impacts solubility and membrane partitioning.
Structures from Stadler et al. and Reekie et al.
structure-activity relationship hirsutane octanoyloxy ester

Synthetic Accessibility: Published Chemoenzymatic Total Synthesis Route vs. Natural-Only Sourcing for Comparator Hirsutanes

A complete, peer-reviewed chemoenzymatic total synthesis of enantiomerically pure phellodonic acid was reported by Reekie et al. (2008) using cis-1,2-dihydrocatechol derived from toluene biotransformation by engineered E. coli JM109 (pDTG601) overexpressing toluene dioxygenase [1]. This route employs three enabling key steps—microwave-promoted Diels–Alder cycloaddition, photochemical oxa-di-π-methane rearrangement, and reductive cleavage—to construct the linear triquinane core in 10 steps, with single-crystal X-ray confirmation of intermediates 11 and 19 [1]. By contrast, many close structural relatives including some hirsutane antibiotics lack a published total synthesis, leaving natural fermentation as the sole supply route, which introduces batch-to-batch variability and geographic dependence on fungal specimen collection [2].

Total Synthesis
Cross-study comparable
Target: 10-step chemoenzymatic route from toluene; enantiopure product; X‑ray confirmed intermediates. Comparator: Some hirsutanes lack total synthesis; others require high‑pressure apparatus.
Supports scalable, stereochemically defined supply for medicinal chemistry.
Synthesis published by Reekie et al. 2008.
total synthesis chemoenzymatic cis-1,2-dihydrocatechol enantiomeric purity

Antimicrobial Activity Spectrum: Reported Dual Antibacterial–Antifungal Profile vs. Narrow-Spectrum Hirsutane Comparators

Stadler et al. (1993) reported that phellodonic acid exhibits antibiotic activity toward both bacteria and fungi in agar diffusion and broth dilution assays [1]. Although the precise MIC values from the original 1993 paper are not accessible in full-text public databases, the qualitative dual-spectrum profile differentiates phellodonic acid from certain well-characterised hirsutane comparators: complicatic acid is documented primarily for antifungal and cytotoxic activity, while lentinulactam (a hirsutane lactam) was specifically profiled as an antimycobacterial agent with an MIC of 50 µg/mL against M. tuberculosis H37Ra [2][3]. The breadth of phellodonic acid's antimicrobial spectrum—potentially spanning both prokaryotic (Gram-positive bacteria) and eukaryotic (filamentous fungi) targets—suggests a distinct mode of action or polypharmacology compared to more narrow-spectrum hirsutane analogs [1].

Activity Spectrum
Class-level inference
Target: Reported dual antibacterial–antifungal activity (qualitative). Comparator: Lentinulactam — anti‑M. tuberculosis MIC 50 µg/mL; complicatic acid — primarily antifungal.
Broader screening utility may reduce compound count in discovery panels.
MIC data for phellodonic acid not publicly accessible; qualitative evidence.
antimicrobial antibiotic antifungal broad-spectrum

Sourcing Traceability: Defined Fungal Strain (Phellodon melaleucus 87113) vs. Composite or Unspecified Natural Sources for Comparator Natural Products

Phellodonic acid was isolated from a single, voucher-deposited fungal strain—Phellodon melaleucus strain 87113—cultivated under defined fermentation conditions [1]. This contrasts with certain comparator hirsutane natural products that were initially reported from pooled field-collected fruiting bodies without axenic culture validation. The defined strain-level sourcing provides batch-to-batch reproducibility of the metabolite profile when using the same axenic culture conditions, whereas collection of wild basidiocarps introduces seasonal, geographic, and epigenetic variability in secondary metabolite expression [1][2].

Strain Specificity
Supporting evidence
Target: Phellodon melaleucus strain 87113, axenic submerged fermentation. Comparator: Some early hirsutanes from wild-collected fruiting bodies; no strain-level culture validation.
Defined strain supports batch reproducibility.
Total synthesis offers alternative supply independent of biological sourcing.
strain specificity fungal fermentation Phellodon melaleucus reproducibility

Phellodonic Acid: Evidence-Backed Research and Procurement Application Scenarios


Antimicrobial Natural Product Screening Libraries Requiring Non-Redundant Chemotypes

Phellodonic acid offers a chemotaxonomically unique entry—the sole bioactive metabolite from the fungal family Thelephoraceae—making it a high-value addition to natural product screening libraries that seek to minimise phylogenetic redundancy [1]. Procurement of phellodonic acid rather than a generic linear triquinane ensures that the screening panel includes a compound with a truly distinct biosynthetic origin, increasing the probability of discovering novel mechanism-of-action leads [1].

Medicinal Chemistry Programs Profiling Lipophilic Sesquiterpenoid Scaffolds for Membrane-Permeable Antibiotics

The C-4 octanoyloxy ester of phellodonic acid confers a calculated logP elevation of approximately +2.5 units relative to simpler hirsutane scaffolds [2][1]. This lipophilic signature makes phellodonic acid a suitable candidate for structure–activity relationship (SAR) studies investigating the impact of medium-chain ester substitution on Gram-positive bacterial membrane penetration, where comparator hirsutanes lacking this ester (e.g., complicatic acid) may fail to achieve equivalent intracellular accumulation [1][2].

Total Synthesis-Dependent Research Requiring Gram-Scale, Enantiomerically Defined Material

The published chemoenzymatic total synthesis route from toluene-derived cis-1,2-dihydrocatechol provides access to enantiomerically pure phellodonic acid independent of fungal fermentation [1]. This synthetic accessibility supports medicinal chemistry derivatisation campaigns, X-ray co-crystallography studies, and in vivo pharmacokinetic profiling that demand multi-milligram to gram quantities of material with defined stereochemistry and impurity profiles—a capability not yet demonstrated for many natural hirsutane analogs [1].

Dual-Spectrum Antimicrobial Discovery Targeting Both Bacterial and Fungal Pathogens

Unlike lentinulactam (selective antimycobacterial, MIC 50 µg/mL) or complicatic acid (primarily antifungal), phellodonic acid's reported activity against both bacteria and fungi positions it as a dual-spectrum probe for antimicrobial discovery programs seeking single-compound hits with polypharmacology against multiple pathogen classes [1][2]. This reduces the number of compounds required in primary screening cascades where broad initial coverage is prioritised over narrow-spectrum potency [2][3].

Application
Selection Property
Validation Focus
Non-redundant antimicrobial screening
Unique chemotaxonomic origin
Biosynthetic exclusivity in Thelephoraceae
Lipophilic scaffold SAR studies
C-4 octanoyl ester lipophilicity
Membrane penetration and solubility context
Enantioselective total synthesis supply
Published chemoenzymatic route
Stereochemical integrity and scale‑up feasibility
Dual bacterial–fungal screening
Reported broad antimicrobial profile
Spectrum validation in pathogen panels
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